molecular formula C15H17N3O2S B1212993 1-(4-methoxyphenyl)-N-(1,3,4-thiadiazol-2-yl)-1-cyclopentanecarboxamide

1-(4-methoxyphenyl)-N-(1,3,4-thiadiazol-2-yl)-1-cyclopentanecarboxamide

Cat. No. B1212993
M. Wt: 303.4 g/mol
InChI Key: WKXOWZIRSJGNSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methoxyphenyl)-N-(1,3,4-thiadiazol-2-yl)-1-cyclopentanecarboxamide is a member of acetamides.

Scientific Research Applications

Nematocidal Activity

Compounds containing 1,3,4-thiadiazole amide group, similar in structure to 1-(4-methoxyphenyl)-N-(1,3,4-thiadiazol-2-yl)-1-cyclopentanecarboxamide, have demonstrated promising nematocidal activities. For instance, certain derivatives exhibited significant mortality rates against Bursaphelenchus xylophilus, a notable improvement over commercial nematicides like Tioxazafen (Liu, Wang, Zhou, & Gan, 2022).

Fungicidal Activity

Research on related chemical structures has shown fungicidal properties. One study synthesized a compound with a 1,3,4-thiadiazole moiety that exhibited notable fungicidal activity, suggesting potential applications in agriculture or medicine (Wu, 2013).

Anti-Tuberculosis Agents

Compounds with 1,3,4-thiadiazole structure have been explored as potential anti-tuberculosis agents. A particular derivative showed potent inhibitory activity against Mycobacterium tuberculosis, comparable to standard TB drugs, indicating its potential as a novel therapeutic agent (Anusha et al., 2015).

Antiproliferative and Antimicrobial Properties

Derivatives of 1,3,4-thiadiazole have been investigated for their antiproliferative and antimicrobial properties. Certain synthesized Schiff bases derived from this structure showed high DNA protective ability and strong antimicrobial activity against specific bacteria, as well as cytotoxicity against cancer cell lines (Gür et al., 2020).

Antioxidant and Anticancer Activity

Novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives, similar in structure, have exhibited significant antioxidant activity, surpassing even well-known antioxidants like ascorbic acid. Additionally, these compounds demonstrated notable anticancer activity against specific cancer cell lines (Tumosienė et al., 2020).

Antimicrobial Studies

Research into 1,3,4-thiadiazole derivatives has shown diverse applications as antimicrobial agents. New derivatives designed and synthesized have shown promising activities as antibacterial and antifungal agents, indicating their potential therapeutic applications (Ameen & Qasir, 2017).

properties

Product Name

1-(4-methoxyphenyl)-N-(1,3,4-thiadiazol-2-yl)-1-cyclopentanecarboxamide

Molecular Formula

C15H17N3O2S

Molecular Weight

303.4 g/mol

IUPAC Name

1-(4-methoxyphenyl)-N-(1,3,4-thiadiazol-2-yl)cyclopentane-1-carboxamide

InChI

InChI=1S/C15H17N3O2S/c1-20-12-6-4-11(5-7-12)15(8-2-3-9-15)13(19)17-14-18-16-10-21-14/h4-7,10H,2-3,8-9H2,1H3,(H,17,18,19)

InChI Key

WKXOWZIRSJGNSU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(CCCC2)C(=O)NC3=NN=CS3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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